molecular formula C8H15NO B13158762 5-Amino-1-cyclopropylpentan-1-one

5-Amino-1-cyclopropylpentan-1-one

Cat. No.: B13158762
M. Wt: 141.21 g/mol
InChI Key: HQOORAKZDYKNDB-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C₈H₁₅NO It is characterized by the presence of an amino group (-NH₂) and a cyclopropyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropylpentan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopropylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines.

Scientific Research Applications

5-Amino-1-cyclopropylpentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-cyclopropylpentan-1-one is unique due to the presence of both an amino group and a cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-amino-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H15NO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6,9H2

InChI Key

HQOORAKZDYKNDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCCCN

Origin of Product

United States

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